REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1.[C:9]1(=O)[O:14][CH:12]([CH3:13])[CH2:11][CH2:10]1.[Al+3].[Cl-].[Cl-].[Cl-].Cl>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]2[C:3]=1[CH:12]([CH3:13])[CH2:11][CH2:10][C:9]2=[O:14] |f:2.3.4.5|
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C1(CCC(C)O1)=O
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
ice brine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
at stirring for 16 h (oil bath 110° C.)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added by portions to the stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then refluxed
|
Type
|
STIRRING
|
Details
|
stirred until homogeneous mixture
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted into methylene chloride
|
Type
|
WASH
|
Details
|
washed with water (4×10 ml) and sodium bicarbonate solution (3×100 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C(CCC(C2=C(C=C1)F)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |